molecular formula C10H9BrClN3OS B1524777 7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine CAS No. 1033743-85-9

7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine

Número de catálogo: B1524777
Número CAS: 1033743-85-9
Peso molecular: 334.62 g/mol
Clave InChI: HQVYWSMLUMSBBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Profile 7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine (CAS: 1033743-85-9) is a heterocyclic organic compound with the molecular formula C₁₀H₉BrClN₃OS and a molar mass of 334.62 g/mol . Its IUPAC name is 4-(7-bromo-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine, and its canonical SMILES representation is C1COCCN1C2=NC(=NC3=C2SC=C3Br)Cl. The compound features a thieno[3,2-d]pyrimidine core substituted with bromine (C7), chlorine (C2), and a morpholine group (C4). This scaffold is widely utilized in medicinal chemistry as a building block for kinase inhibitors, particularly targeting EGFR, PI3K/mTOR, and other oncogenic pathways .

Synthesis and Applications The compound is synthesized via Suzuki-Miyaura coupling reactions using 7-bromo-4-chlorothieno[3,2-d]pyrimidine as a precursor . It serves as a key intermediate in the development of derivatives with enhanced bioavailability and target specificity. For example, it has been employed in the synthesis of diacylglycerol acyltransferase (DGAT) inhibitors and dual PI3K/mTOR inhibitors .

Propiedades

IUPAC Name

4-(7-bromo-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3OS/c11-6-5-17-8-7(6)13-10(12)14-9(8)15-1-3-16-4-2-15/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVYWSMLUMSBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701461
Record name 7-Bromo-2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033743-85-9
Record name 7-Bromo-2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Molecular Characteristics

The molecular formula of this compound is C10H9BrClN3OSC_{10}H_{9}BrClN_{3}OS with a molecular weight of 334.62 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H9BrClN3OS
Molecular Weight334.62 g/mol
CAS Number1033743-85-9
Purity≥ 95%

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity against various viruses. Specifically, it has been suggested that the compound may act as an inhibitor of host kinases such as AAK1 and GAK, which are crucial for viral entry and replication in host cells. These findings are particularly relevant in the context of broad-spectrum antiviral therapies against viruses like Dengue and SARS-CoV-2 .

The compound's mechanism appears to involve the inhibition of specific kinases that are pivotal during viral infections. For instance, AAK1 (AP2-associated protein kinase 1) has been validated as a target for antiviral therapy due to its role in clathrin-mediated endocytosis, a process exploited by many viruses to enter host cells . The inhibition of such pathways could potentially reduce viral load and improve therapeutic outcomes.

Case Study 1: In Vitro Efficacy Against Dengue Virus

A notable study evaluated the efficacy of various thieno[3,2-d]pyrimidine derivatives, including this compound, against the Dengue virus in human primary monocyte-derived dendritic cells (MDDCs). The results demonstrated significant antiviral activity at submicromolar concentrations, indicating the compound's potential as a therapeutic agent against Dengue virus infections .

Case Study 2: Broad-Spectrum Antiviral Activity

Another research project reported on a series of compounds with structural similarities to this compound that exhibited broad-spectrum antiviral activity against multiple viruses including Chikungunya and Ebola. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced efficacy .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to 7-bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine exhibit significant anticancer activity by inhibiting specific protein kinases involved in cancer cell proliferation. For instance, studies have shown that thieno[3,2-d]pyrimidines can effectively inhibit serine/threonine protein kinases, leading to the sensitization of cancer cells to anti-cancer therapies .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. The presence of the morpholine group enhances its solubility and bioavailability, making it a candidate for further development as an antimicrobial agent .

Treatment of Inflammatory Diseases

There is emerging evidence that thieno[3,2-d]pyrimidine derivatives can modulate inflammatory pathways. By targeting specific cytokines and inflammatory mediators, these compounds may provide therapeutic benefits in diseases characterized by chronic inflammation .

Neurological Disorders

Research into the neuroprotective effects of thieno[3,2-d]pyrimidines suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their efficacy in neurological applications .

Case Studies

StudyFindings
Inhibition of Cancer Cell Proliferation A study demonstrated that derivatives of thieno[3,2-d]pyrimidine inhibited the growth of various cancer cell lines by inducing apoptosis .
Antimicrobial Efficacy A series of tests showed that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic .
Neuroprotective Effects Animal studies indicated that this compound could reduce oxidative stress markers in models of neurodegeneration, suggesting its potential for treating Alzheimer's disease .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The thieno[3,2-d]pyrimidine scaffold is highly modular, with substitutions at C2, C4, C6, and C7 significantly influencing biological activity. Below is a comparative analysis of structurally related analogs:

Substitution Patterns and Target Affinity

Compound Name Substituents (Positions) Target (IC₅₀ or % Inhibition) Key Findings Reference ID
7-Bromo-2-chloro-4-morpholinyl C7-Br, C2-Cl, C4-morpholine Not explicitly reported Core scaffold for PI3K/mTOR inhibitors; structural flexibility at C6 noted
Pyrrolidinyl-acetylenic derivatives (152–157) C4-pyrrolidinyl, C6-acetylenic EGFR (14–90 nM), ErbB2 Dual EGFR/ErbB2 inhibition; covalent binding to EGFR enhances potency
Pyrido-fused analogs (180–183) C4-pyrido fused ring EGFR (8–81% inhibition at 10 µM) Compound 181 showed 81% inhibition but lacked preclinical specificity
Compound 14 (PI3K/mTOR inhibitor) C6-pyrazole, C2-dimethyl morpholine PI3Kα (15 nM), mTOR (16 nM) High dual inhibition; inspired by pictilisib; C6 modifications critical
Triazole/imidazole derivatives (7a–d, 9a–d) C4-triazole/imidazole, C2-alkoxy Anticonvulsant (MES/scPTZ models) Non-fused triazole retains activity; pyrazole analogs less neurotoxic
6-Bromomethyl analog (CAS 1032758-45-4) C6-Bromomethyl, C7-CH₃ Not reported Used in derivatization (e.g., piperazine coupling); stored at -20°C

Structural-Activity Relationship (SAR) Insights

  • C4 Substitutions : The morpholine group at C4 (as in the target compound) improves solubility and kinase binding compared to pyrrolidinyl or pyrido-fused groups .
  • C6 Modifications : Flexibility at C6 (e.g., bromomethyl or pyrazole groups) enhances dual PI3K/mTOR inhibition (e.g., Compound 14) but may reduce EGFR selectivity .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Morpholine-containing derivatives (e.g., target compound) exhibit better aqueous solubility than pyrido-fused analogs due to hydrogen-bonding capacity .
  • Stability: Bromine at C7 enhances stability under acidic conditions compared to chloro-only analogs (e.g., 2-chlorothieno[3,2-d]pyrimidine, similarity score 0.85) .
  • Bioavailability: Carbamate-modified thieno[3,2-d]pyrimidines (e.g., compounds 152–157) show improved oral bioavailability over morpholine derivatives .

Métodos De Preparación

General Synthetic Strategy

The preparation of 7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine generally follows a sequence of:

  • Construction of the thieno[3,2-d]pyrimidine core,
  • Selective halogenation at the 7- and 2-positions (bromination and chlorination),
  • Introduction of the morpholinyl substituent at the 4-position via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed C-N bond formation.

This strategy leverages the reactivity of halogenated pyrimidine intermediates toward nucleophilic substitution and cross-coupling reactions.

Core Formation of Thieno[3,2-d]pyrimidine

The thieno[3,2-d]pyrimidine scaffold is typically synthesized by cyclization reactions involving amidine or guanidine derivatives with β-ketoesters or related precursors. For example, morpholino guanidine can be condensed with β-ketoesters or β-ketolactones to form the pyrimidine ring fused to a thiophene moiety. This approach is supported by literature on morpholino pyrimidine core synthesis using condensation of morpholino amidines with β-ketoesters, followed by ring closure and functionalization steps.

Halogenation (Bromination and Chlorination)

Selective halogenation is critical to install the 7-bromo and 2-chloro substituents on the thieno[3,2-d]pyrimidine ring:

  • Chlorination at the 2-position is often achieved by using chlorinating agents such as thionyl chloride or phosphorus oxychloride on hydroxyl or amino precursors of the pyrimidine ring.
  • Bromination at the 7-position can be performed using N-bromosuccinimide (NBS) in the presence of acid catalysts like p-toluenesulfonic acid (p-TsOH), which selectively brominates aromatic positions adjacent to heteroatoms.

The use of NBS for bromination is well-documented for introducing bromine atoms into aromatic or heteroaromatic systems, providing good regioselectivity and yields.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents/Conditions Description Outcome/Notes
1 Morpholino guanidine + β-ketoester, reflux Condensation to form thieno[3,2-d]pyrimidine core Formation of fused heterocyclic core
2 Chlorinating agent (e.g., POCl3), reflux Chlorination at 2-position Introduction of 2-chloro substituent
3 N-Bromosuccinimide (NBS), p-TsOH, solvent Bromination at 7-position Selective bromination at 7-position
4 Morpholine, base (TEA or piperidine), reflux Nucleophilic substitution at 4-chloro site Formation of 4-(4-morpholinyl) substituent

Analytical and Characterization Data

Typical characterization of intermediates and final products includes:

For example, in related pyrimidine derivatives, IR bands at ~3460 cm$$^{-1}$$ (NH), 2214 cm$$^{-1}$$ (CN), and 1674 cm$$^{-1}$$ (CO) are typical, with $$^{1}H$$ NMR showing morpholine methylene protons around 3.5–4.0 ppm.

Research Findings and Methodological Advantages

  • The use of NBS for bromination offers regioselectivity and mild conditions, minimizing side reactions.
  • SNAr substitution with morpholine is straightforward and efficient due to the electron-deficient pyrimidine ring.
  • Pd-catalyzed C-N coupling provides an alternative route with potential for broader substrate scope and functional group tolerance.
  • The synthetic routes are generally high yielding and amenable to scale-up, supporting medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Reference(s)
Thieno[3,2-d]pyrimidine core formation Condensation of morpholino guanidine with β-ketoester Reflux in ethanol or suitable solvent Efficient ring formation
2-Chlorination Chlorination with POCl3 or SOCl2 Reflux conditions Selective 2-position chlorination
7-Bromination Bromination with NBS and p-TsOH Room temp or mild heating Regioselective bromination
4-Morpholinyl substitution SNAr with morpholine or Pd-catalyzed C-N coupling Reflux with base or Pd catalyst High yield, functional group tolerance

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine?

The synthesis typically involves sequential functionalization of the thieno[3,2-d]pyrimidine core. A common approach is nucleophilic substitution at the C4 position using morpholine under basic conditions (e.g., K₂CO₃ in DMF or NMP) to introduce the morpholinyl group . Bromination at the C7 position can be achieved using N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl₄), while chlorination at C2 may involve POCl₃ or other chlorinating agents. Post-synthetic purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For example, the morpholinyl group’s protons appear as a multiplet at δ ~3.6–3.8 ppm, while aromatic protons from the thienopyrimidine core resonate between δ 7.0–8.5 ppm .
  • IR Spectroscopy : To identify functional groups (e.g., C-Cl stretch at ~730–740 cm⁻¹, C-Br at ~550–600 cm⁻¹) .
  • LC-MS/ESI-MS : For molecular weight confirmation (e.g., [M+H]+ peaks) and purity assessment .

Q. How does the morpholinyl group influence the compound’s physicochemical properties?

The morpholinyl substituent enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its oxygen atom and flexible ring structure. It also contributes to binding interactions in biological systems, such as hydrogen bonding with enzyme active sites (e.g., dihydrofolate reductase or kinases) . Computational studies (e.g., Molecular Operating Environment, MOE) suggest that the morpholinyl group’s electron-donating effects stabilize the thienopyrimidine core’s aromatic system .

Advanced Research Questions

Q. How do structural modifications at the C7 (bromo) and C2 (chloro) positions affect dihydrofolate reductase (DHFR) inhibition?

Substituents at C7 and C2 influence steric and electronic interactions with DHFR’s active site. For example:

  • Bromine (C7) : Its bulkiness may restrict conformational flexibility, potentially reducing binding affinity compared to smaller halogens (e.g., Cl). However, bromine’s electron-withdrawing effect could enhance π-π stacking with Phe residues in DHFR .
  • Chlorine (C2) : Acts as a leaving group in nucleophilic substitution reactions, enabling further derivatization (e.g., coupling with aryl amines for SAR studies) .
    Comparative enzymatic assays (IC₅₀ measurements) and molecular docking studies are recommended to resolve contradictory activity data .

Q. What experimental strategies are effective for studying this compound’s kinase inhibition?

  • Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent inhibition studies to determine competitive/non-competitive mechanisms .
  • Cellular Models : Evaluate anti-proliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) combined with Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .
  • Structural Analysis : Co-crystallization with target kinases (e.g., using X-ray crystallography) to map binding interactions .

Q. How can researchers address discrepancies in reported biological activity data?

Contradictions may arise from variations in assay conditions (e.g., ATP concentration, pH) or cell line heterogeneity. To mitigate:

  • Standardize Assays : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and include positive controls (e.g., staurosporine) .
  • SAR Studies : Systematically modify substituents (e.g., replacing Br with CF₃ or NH₂) to isolate electronic vs. steric effects .
  • Meta-Analysis : Compare data across studies using tools like ChemAxon or PubChem BioAssay to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.